5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
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Properties
IUPAC Name |
5-methyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N6O/c1-16-15-20(32-22(27-16)28-21(29-32)23(24,25)26)31-11-9-30(10-12-31)13-14-33-19-8-4-6-17-5-2-3-7-18(17)19/h2-8,15H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFOKVLHYFITDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H23F3N6O
- Molecular Weight : 456.473 g/mol
- IUPAC Name : 5-methyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class often exhibit interactions with various molecular targets that modulate biological processes. Specifically:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It has shown potential in modulating receptors associated with neurotransmission and cancer pathways, suggesting roles in psychopharmacology and oncology.
Anticancer Activity
Studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidine possess anticancer properties. For instance:
- Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (human breast cancer) and Bel-7402 (human liver cancer) .
Neuroprotective Effects
The presence of the piperazine moiety suggests potential neuroprotective effects. Compounds with similar structures have been reported to exhibit:
- Antioxidant Activity : They may reduce oxidative stress in neuronal cells.
- Anti-inflammatory Properties : The compound could inhibit inflammatory pathways associated with neurodegenerative diseases .
Study 1: Anticancer Efficacy
In an experimental study published in a peer-reviewed journal, researchers synthesized several derivatives of triazolo[1,5-a]pyrimidine and evaluated their cytotoxicity against MCF-7 cells. Results indicated that modifications to the trifluoromethyl group significantly enhanced anticancer activity.
Study 2: Neuropharmacological Assessment
A study investigating the neuropharmacological effects of related piperazine derivatives found that these compounds could effectively inhibit acetylcholinesterase activity, suggesting their potential use in treating Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
